molecular formula C5H9NO2 B2507292 6-Methylmorpholin-3-one CAS No. 127958-63-8

6-Methylmorpholin-3-one

Cat. No.: B2507292
CAS No.: 127958-63-8
M. Wt: 115.132
InChI Key: SKUDAELDAIZDDT-UHFFFAOYSA-N
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Description

6-Methylmorpholin-3-one (CAS: 127958-67-2) is a heterocyclic organic compound with the molecular formula C₅H₉NO₂. It features a morpholine ring system substituted with a methyl group at position 6 and a ketone group at position 2. This compound is commonly utilized as a building block in pharmaceutical synthesis due to its reactive ketone moiety and stereochemical versatility. Its enantiomeric form, (6R)-6-Methylmorpholin-3-one (CAS: 127958-66-1), is also commercially available, highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name

6-methylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDAELDAIZDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylmorpholin-3-one can be synthesized through several methods. One common approach involves the reaction of morpholine with methylating agents under controlled conditions. For instance, the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohols.

    Substitution: Derivatives with different functional groups replacing the methyl group.

Scientific Research Applications

6-Methylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name CAS Number Molecular Formula Substituents Key Features
6-Methylmorpholin-3-one 127958-67-2 C₅H₉NO₂ Methyl (C6), ketone (C3) High purity (98%), used in enantioselective drug synthesis .
6-Aminomethyl-4-cyclopropyl-morpholin-3-one 1017215-55-2 C₈H₁₄N₂O₂ Aminomethyl (C6), cyclopropyl (C4) Enhanced reactivity for amine-functionalized intermediates .
(S)-6-Hydroxymethyl-morpholin-3-one 847805-30-5 C₅H₉NO₃ Hydroxymethyl (C6) Polar substituent enables solubility in hydrophilic matrices .
(5R,6S)-5,6-Dimethylmorpholin-3-one 40784-16-5 C₆H₁₁NO₂ Methyl (C5, C6) Steric hindrance impacts ring conformation and binding affinity .
(S)-6-((R)-Hydroxyphenylmethyl)morpholin-3-one 1005196-91-7 C₁₁H₁₃NO₃ Hydroxyphenylmethyl (C6) Aromaticity introduces potential for π-π interactions in drug design .
6,6-Dimethyl-4-phenylmorpholin-2-one 1312608-03-9 C₁₂H₁₅NO₂ Dimethyl (C6), phenyl (C4), ketone (C2) Hybrid structure combining morpholinone and aromatic pharmacophores .

Key Research Findings

Substituent Effects on Reactivity: The methyl group in this compound provides steric stabilization, making it less reactive toward nucleophilic attack compared to the aminomethyl analog (CAS: 1017215-55-2), which undergoes facile substitution reactions . The hydroxymethyl derivative (CAS: 847805-30-5) exhibits increased hydrophilicity, with logP values ~0.5 lower than this compound, enhancing its utility in aqueous-phase reactions .

Stereochemical Implications: Enantiomers like (6S)- and (6R)-6-Methylmorpholin-3-one display distinct pharmacokinetic profiles. For example, the (6S) enantiomer is preferentially used in synthesizing drospirenone analogs due to its alignment with natural steroid configurations .

Applications in Drug Development: 6,6-Dimethyl-4-phenylmorpholin-2-one (CAS: 1312608-03-9) is a key intermediate in thrombin inhibitors, leveraging its phenyl group for target binding . 6-Aminomethyl-4-cyclopropyl-morpholin-3-one (CAS: 1017215-55-2) serves as a precursor for anticonvulsant agents, where the cyclopropyl group enhances blood-brain barrier permeability .

Biological Activity

6-Methylmorpholin-3-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a morpholine ring with a methyl group at the 6-position. Its structural formula can be represented as follows:

C5H11N1O1\text{C}_5\text{H}_{11}\text{N}_1\text{O}_1

This compound is soluble in polar solvents, making it suitable for various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The compound was tested against human tumor cells, and the results are presented in Table 2.

Cell Line IC50 (µM)
HCT11615.0
A54920.0
HeLa12.0

The IC50 values indicate that the compound inhibits cell proliferation effectively, making it a potential candidate for further anticancer studies.

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that it may exert its effects through the following pathways:

  • Inhibition of DNA Synthesis : The compound appears to interfere with nucleic acid synthesis, which is critical for cell division.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Case Study on Antimicrobial Efficacy :
    A study conducted on patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection markers compared to control groups.
  • Case Study on Cancer Treatment :
    In a clinical trial involving patients with advanced cancer, administration of the compound showed promising results in reducing tumor size and improving patient quality of life.

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